molecular formula C22H24N6O2S B2459597 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 941985-77-9

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2459597
CAS No.: 941985-77-9
M. Wt: 436.53
InChI Key: KYLJZSSJRBSXCM-UHFFFAOYSA-N
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Description

N-(2-(6-(Methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule designed for advanced pharmacological and oncology research. It features a molecular hybrid structure, combining a pyrazolo[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry, with a benzofuran moiety . Pyrazolo[3,4-d]pyrimidine derivatives are recognized as versatile scaffolds that mimic purines, allowing them to interact with a variety of enzyme active sites. This makes them particularly valuable as kinase inhibitors . Specifically, related analogs have been developed and studied as potent inhibitors of the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK) , a key target in anti-proliferative drug discovery . The incorporation of a 6-(methylthio) group and a piperidin-1-yl substitution on the pyrazolopyrimidine core is a strategic modification aimed at enhancing binding affinity and selectivity for target proteins. The benzofuran-2-carboxamide group linked via an ethyl chain further adds to the molecular diversity and potential bioactivity of the compound. As such, this compound is supplied as a high-purity chemical tool for researchers investigating new pathways in cancer biology, kinase signaling networks, and structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2S/c1-31-22-25-19(27-10-5-2-6-11-27)16-14-24-28(20(16)26-22)12-9-23-21(29)18-13-15-7-3-4-8-17(15)30-18/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLJZSSJRBSXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C(=N1)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. The structure includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a methylthio group, which collectively enhance its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Features

The compound's structure can be summarized as follows:

Component Description
Core Structure Pyrazolo[3,4-d]pyrimidine
Substituents Methylthio group, piperidine ring
Functional Group Benzofuran-2-carboxamide

The presence of these structural elements suggests multiple interactions with biological targets.

Biological Activity Overview

Research indicates that compounds featuring pyrazolo[3,4-d]pyrimidine structures exhibit significant biological activities including:

  • Antitumor Activity : Pyrazolo derivatives have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : Certain derivatives display activity against various pathogens.
  • CNS Activity : Piperidine derivatives are known for their effects on the central nervous system.

The precise mechanism of action for this compound remains largely unexplored. However, similar compounds have been documented to interact with several biological pathways:

  • Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidines act as kinase inhibitors, which are crucial in regulating cell growth and proliferation.
  • Modulation of Receptors : The compound may influence neurotransmitter receptors due to the presence of the piperidine moiety.
  • Antioxidant Activity : Some analogs have shown potential in scavenging free radicals.

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

Study 1: Antitumor Activity

A study evaluated the antitumor effects of various pyrazolo[3,4-d]pyrimidine derivatives. It was found that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The most potent analogs exhibited IC50 values in the low micromolar range.

Study 2: Antimicrobial Properties

Research into related benzofuran derivatives demonstrated broad-spectrum antimicrobial activity. The structure-function relationship highlighted that modifications to the benzofuran moiety could enhance efficacy against Gram-positive and Gram-negative bacteria.

Study 3: CNS Effects

Compounds with piperidine rings have been linked to CNS modulation. A derivative similar to this compound was tested for its effects on anxiety-like behaviors in rodent models, showing promise as a potential anxiolytic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table summarizes critical differences between the target compound and related analogues from the provided evidence:

Compound Name / Identifier Core Structure Key Substituents Molecular Weight Biological Activity (if reported) Source
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide Pyrazolo[3,4-d]pyrimidine 6-(methylthio), 4-(piperidin-1-yl), ethyl-linked benzofuran-2-carboxamide Not provided Not explicitly reported (inference: kinase inhibition) N/A
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Pyrazolo[3,4-d]pyrimidine 4-amino, 3-fluoro-N-isopropylbenzamide, chromen-4-one fluorophenyl group 589.1 (M++1) Not explicitly stated; likely kinase-targeted (chromen-4-one motif) Patent (Example 53)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) Pyrazolo[3,4-b]pyridine 1-ethyl-3-methylpyrazole, 3,6-dimethyl, phenyl 374.4 Unknown; pyrazolo-pyridines often target kinases or GPCRs Chemical database

Structural Analysis

Core Heterocycle: The target compound and Example 53 share a pyrazolo[3,4-d]pyrimidine core, while CAS 1005612-70-3 uses a pyrazolo[3,4-b]pyridine scaffold. The pyrimidine ring in the former may enhance hydrogen bonding with targets compared to the pyridine variant . Example 53 incorporates a chromen-4-one group, a known pharmacophore for kinase inhibition (e.g., CDK inhibitors), whereas the target compound’s benzofuran moiety may prioritize solubility or alternative binding interactions.

Substituent Effects :

  • The methylthio group in the target compound could improve metabolic stability over the fluoro and chromen groups in Example 53, which might confer higher reactivity or toxicity .
  • The piperidin-1-yl group in the target compound versus the isopropylbenzamide in Example 53 suggests divergent solubility profiles: piperidine may enhance aqueous solubility, while the isopropyl group could increase lipophilicity.

The target compound’s molecular weight is unspecified but likely lower due to the absence of a chromen group.

Research Findings and Implications

Pharmacological Potential

  • Kinase Inhibition : Pyrazolo-pyrimidines (e.g., Example 53) are frequently explored as kinase inhibitors. The target compound’s methylthio and piperidinyl groups may optimize ATP-binding pocket interactions in kinases like EGFR or Aurora kinases .

Limitations and Gaps

  • No direct biological data (e.g., IC50, pharmacokinetics) are available for the target compound in the provided evidence. Example 53’s synthesis (28% yield) indicates scalability challenges , which may extend to the target compound.
  • The pyrazolo-pyridine derivative (CAS 1005612-70-3) lacks activity data but highlights structural diversity in this class .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing this compound, and what reagents are critical for its pyrazolo[3,4-d]pyrimidine core formation?

  • Methodological Answer : The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, describes using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones to functionalize the pyrimidine ring. Piperidine substitution at the 4-position is achieved through nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF). The benzofuran carboxamide moiety is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves piperidinyl proton environments and benzofuran aromatic signals.
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula, especially for sulfur (methylthio group) and nitrogen content.
  • HPLC-PDA (Photodiode Array) : Assesses purity (>98% as per ) and detects byproducts from multi-step synthesis .

Q. What in vitro models are recommended for initial pharmacological screening (e.g., kinase inhibition)?

  • Methodological Answer : Use kinase panel assays (e.g., Eurofins KinaseProfiler™) to evaluate inhibition profiles. For cell-based studies, suggests using HEK293 or CHO cells transfected with target receptors (e.g., GPCRs or kinases) to assess IC₅₀ values. Include positive controls (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for improving synthetic yield and reducing byproducts?

  • Methodological Answer : highlights ICReDD’s approach: combine quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal solvents, temperatures, and catalysts. For example, solvent polarity (e.g., DMSO vs. THF) impacts SNAr efficiency at the pyrimidine 4-position. Experimental validation via DoE (Design of Experiments) narrows down parameters, reducing trial-and-error iterations .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular luciferase assays).
  • Metabolic Stability Testing : Use liver microsomes ( ) to rule out false negatives from rapid compound degradation.
  • Structural Dynamics : MD simulations (e.g., GROMACS) can identify conformational changes affecting activity in different environments (e.g., membrane-bound vs. soluble targets) .

Q. What strategies enhance the compound’s selectivity for specific kinase isoforms?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the methylthio group (6-position) to bulkier substituents (e.g., ethylthio) to exploit hydrophobic pockets in target kinases.
  • Cryo-EM or X-ray Crystallography : Resolve binding modes () to guide rational design.
  • Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions and refine substituents .

Q. How can researchers address solubility challenges in in vivo studies?

  • Methodological Answer :

  • Salt Formation : Test hydrochloride or mesylate salts ( ) to improve aqueous solubility.
  • Co-solvent Systems : Use PEG-400/water or cyclodextrin-based formulations ().
  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) on the piperidine ring while monitoring permeability via PAMPA assays .

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